

An In-Depth Technical Guide to 1-Chloro-4-methoxybenzene-d4

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Compound of Interest

Compound Name: 1-Chloro-4-methoxybenzene-d4

Cat. No.: B12403197

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **1-Chloro-4-methoxybenzene-d4**, a deuterated analog of 1-chloro-4-methoxybenzene. This document details its chemical structure, formula, and key quantitative data. It also outlines a detailed experimental protocol for its synthesis and provides a visual representation of the synthetic pathway. This guide is intended for professionals in research, science, and drug development who utilize isotopically labeled compounds in their work.

Chemical Structure and Formula

1-Chloro-4-methoxybenzene-d4 is a derivative of 1-chloro-4-methoxybenzene where four hydrogen atoms on the benzene ring have been replaced with deuterium atoms. The deuterium atoms are located at positions 2, 3, 5, and 6 of the aromatic ring.

Chemical Formula: $C_7H_3D_4ClO$ [1]

Molecular Weight: 146.61 g/mol [1]

CAS Number: 1219804-86-0 [1][2]

Synonyms: 4-Chloroanisole-d4, 4-Chloroanisole-2,3,5,6-d4 [3]

The structure of **1-Chloro-4-methoxybenzene-d4** is as follows:

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Quantitative Data

Quantitative data for **1-Chloro-4-methoxybenzene-d4** is not readily available in the searched literature. However, the physicochemical properties of its non-deuterated analog, 1-chloro-4-methoxybenzene (CAS: 623-12-1), are well-documented and can serve as a useful reference. It is important to note that deuteration can slightly alter physical properties such as boiling point, melting point, and density.

Table 1: Physicochemical Properties of 1-Chloro-4-methoxybenzene (Non-deuterated)

Property	Value	Source(s)
Molecular Formula	C ₇ H ₇ ClO	[4][5][6][7]
Molecular Weight	142.58 g/mol	[5]
Melting Point	-18 °C	[4][5]
Boiling Point	198-202 °C	[4][5]
Density	1.164 g/mL at 25 °C	[4]
Refractive Index	n _{20/D} 1.535	[4]

Experimental Protocols

The synthesis of **1-Chloro-4-methoxybenzene-d4** can be achieved through a two-step process: the deuteration of anisole to form anisole-d₄, followed by the chlorination of the deuterated intermediate.

Synthesis of Anisole-d4 (4-Methoxybenzene-d4)

A common method for the preparation of anisole is the Williamson ether synthesis, which can be adapted for the deuterated analog.

Materials:

- Phenol
- Sodium hydroxide
- Deuterated methyl sulfate ($(\text{CD}_3)_2\text{SO}_4$) or methyl iodide-d3 (CD_3I)
- Water
- Diethyl ether or other suitable organic solvent
- Anhydrous potassium carbonate

Procedure:

- In a round-bottomed flask, dissolve phenol in an aqueous solution of sodium hydroxide to form sodium phenoxide.
- To this solution, add deuterated methyl sulfate or methyl iodide-d3. The reaction is typically exothermic and may require cooling to maintain a temperature of 40-50°C.
- After the initial reaction subsides, the mixture is heated to ensure the reaction goes to completion.
- Once cooled, the mixture is transferred to a separatory funnel. The organic layer containing the anisole-d4 is extracted with diethyl ether.
- The ethereal solution is washed with water and dried over anhydrous potassium carbonate.
- The ether is removed by distillation, and the resulting anisole-d4 is purified by fractional distillation.

Synthesis of 1-Chloro-4-methoxybenzene-d4

The chlorination of anisole-d4 is an electrophilic aromatic substitution reaction. The methoxy group is an ortho-, para-director, and the para-substituted product is typically the major product.

Materials:

- Anisole-d4 (from step 3.1)
- A suitable chlorinating agent (e.g., chlorine gas, sulfuryl chloride)
- A Lewis acid catalyst (e.g., FeCl₃, AlCl₃)
- An inert solvent (e.g., carbon tetrachloride, dichloromethane)

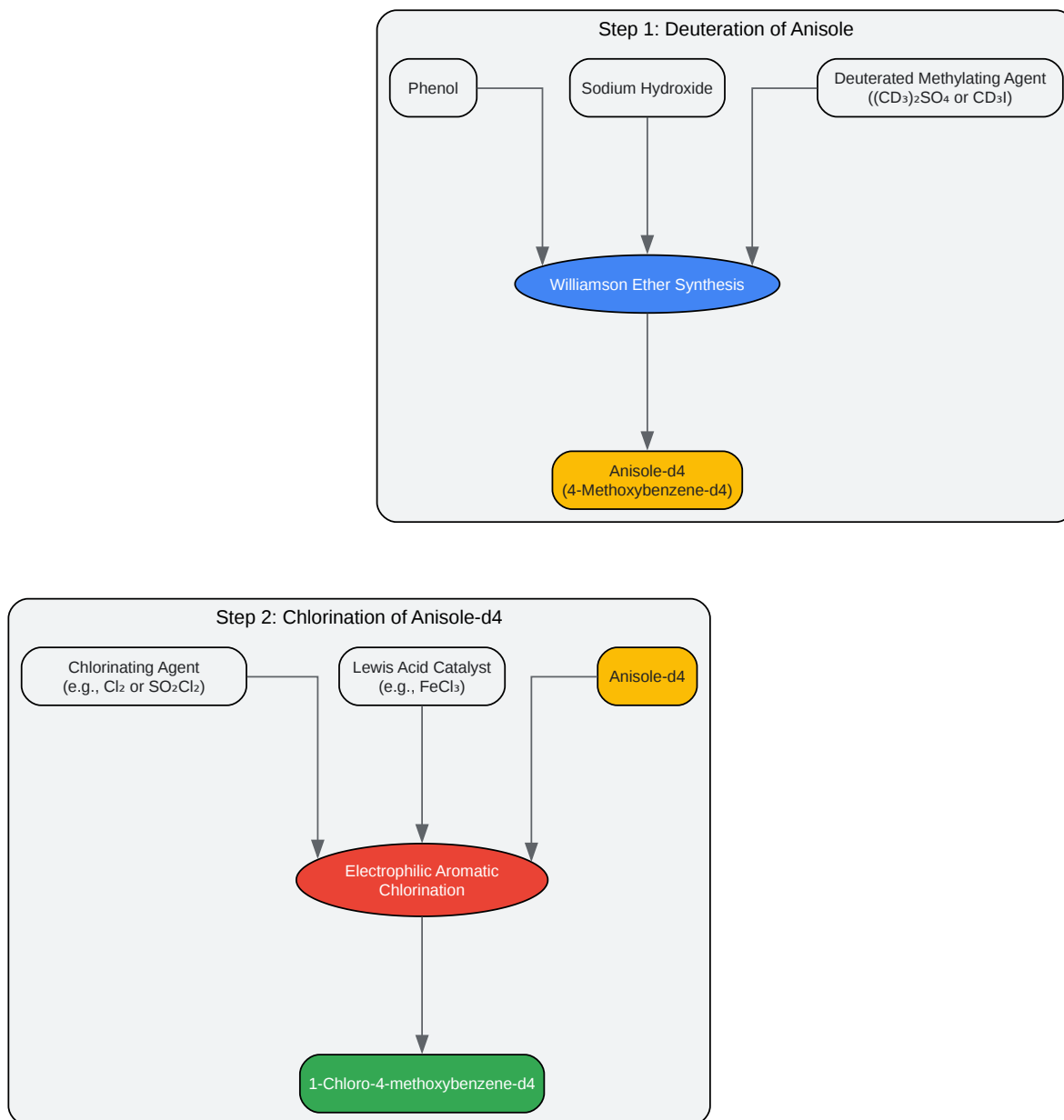
Procedure:

- In a reaction vessel protected from light, dissolve anisole-d4 in an inert solvent.
- Add a catalytic amount of a Lewis acid.
- Slowly bubble chlorine gas through the solution or add the chlorinating agent dropwise, while maintaining a controlled temperature.
- The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- Upon completion, the reaction mixture is washed with water and a dilute solution of a reducing agent (e.g., sodium bisulfite) to remove excess chlorine.
- The organic layer is then washed with a dilute sodium bicarbonate solution and water, and dried over an anhydrous drying agent (e.g., magnesium sulfate).
- The solvent is removed under reduced pressure, and the crude product is purified by distillation or column chromatography to yield **1-Chloro-4-methoxybenzene-d4**.

Logical and Signaling Pathway Diagrams

The following diagram illustrates the synthetic workflow for the preparation of **1-Chloro-4-methoxybenzene-d4**.

Synthesis of 1-Chloro-4-methoxybenzene-d4

[Click to download full resolution via product page](#)Caption: Synthetic pathway for **1-Chloro-4-methoxybenzene-d4**.

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